molecular formula C16H12N2O3S2 B10921316 N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

Cat. No.: B10921316
M. Wt: 344.4 g/mol
InChI Key: RJUNCTNJMPISAZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a synthetic organic compound that features both benzodioxole and benzothiazole moieties. These structural motifs are often found in biologically active molecules and can impart a range of chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Benzothiazole Moiety: This can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole and benzothiazole moieties through a thioether linkage, followed by acylation to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the acetamide group or the benzothiazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Benzothiazole Derivatives: Compounds such as riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS).

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is unique due to the combination of benzodioxole and benzothiazole moieties, which may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C16H12N2O3S2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C16H12N2O3S2/c19-15(17-10-5-6-12-13(7-10)21-9-20-12)8-22-16-18-11-3-1-2-4-14(11)23-16/h1-7H,8-9H2,(H,17,19)

InChI Key

RJUNCTNJMPISAZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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